2-difluoromethanesulfonyl-N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
The compound 2-difluoromethanesulfonyl-N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]benzamide features a complex heterocyclic core (thieno[3,4-c]pyrazol) with a 5,5-dioxo moiety, a difluoromethanesulfonyl group, and a benzamide substituent.
Properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O6S2/c1-31-13-8-6-12(7-9-13)25-18(15-10-32(27,28)11-16(15)24-25)23-19(26)14-4-2-3-5-17(14)33(29,30)20(21)22/h2-9,20H,10-11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKZCDOHKUQYJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=CC=C4S(=O)(=O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-difluoromethanesulfonyl-N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide has garnered attention in recent years due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by a thieno[3,4-c]pyrazole core, which is known for its diverse biological properties. The presence of the difluoromethanesulfonyl group and the methoxyphenyl moiety contributes to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C19H16F2N2O4S |
| Molecular Weight | 398.41 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in DMSO |
| Purity | >98% |
Anticancer Activity
Recent studies have indicated that derivatives of the thieno[3,4-c]pyrazole scaffold exhibit significant anticancer properties. For instance, compounds similar to our target compound have shown effective inhibition of cancer cell proliferation in various assays. The mechanism often involves the induction of apoptosis through mitochondrial pathways and the inhibition of specific kinases involved in cancer cell survival.
Antimicrobial Properties
Research has demonstrated that thieno[3,4-c]pyrazole derivatives possess antimicrobial activity against a range of pathogens. The compound's ability to disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis has been highlighted in several studies.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated in vitro and in vivo. It appears to modulate key inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Kinase Inhibition : The compound may inhibit various kinases involved in cancer progression.
- Reactive Oxygen Species (ROS) Modulation : It can influence ROS levels in cells, promoting oxidative stress in cancer cells while protecting normal cells.
- Gene Expression Regulation : This compound may alter gene expression profiles associated with cell cycle regulation and apoptosis.
Case Studies
-
Study on Cancer Cell Lines
- A study evaluated the effect of this compound on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
- Mechanistic studies suggested that apoptosis was induced via the mitochondrial pathway as evidenced by increased caspase-3 activity.
-
Antimicrobial Activity Assessment
- In another study assessing antimicrobial efficacy against Staphylococcus aureus, the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL.
- The mode of action was linked to disruption of bacterial cell membrane integrity.
Comparison with Similar Compounds
Thieno[3,4-c]Pyrazol vs. Triazole and Benzothiazine Cores
The thieno[3,4-c]pyrazol core in the target compound is distinct from the 1,2,4-triazole systems reported in . Triazoles, such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones, exhibit tautomerism (thione-thiol equilibrium), which influences their reactivity and binding interactions.
Another analog, 2-(3,4-dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide (), shares a pyrazolo-fused heterocycle but incorporates a benzothiazine ring. The thieno[3,4-c]pyrazol core in the target compound lacks the benzothiazine’s sulfur atom, which may reduce π-π stacking interactions but improve solubility due to the sulfonyl group .
Functional Group Analysis
Sulfonyl and Fluorinated Substituents
The difluoromethanesulfonyl group in the target compound is a key differentiating feature. Similar sulfonyl-containing compounds, such as sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide, ), demonstrate herbicidal activity attributed to sulfonyl-mediated enzyme inhibition. The difluoromethyl group in sulfentrazone enhances lipophilicity, a property shared with the target compound’s difluoromethanesulfonyl moiety .
The 4-methoxyphenyl substituent in the target compound contrasts with the 2,4-difluorophenyl groups in ’s triazoles. Methoxy groups typically increase electron density and may enhance binding to aromatic receptors, while fluorinated phenyl groups improve metabolic resistance and membrane permeability .
Spectroscopic and Physicochemical Properties
IR and NMR Spectral Trends
- IR Spectroscopy : The absence of a C=O stretch (~1663–1682 cm⁻¹) in triazole derivatives () confirms tautomerization to thiones. For the target compound, the sulfonyl group (S=O) is expected to show strong absorption near 1350–1450 cm⁻¹, while the dioxo moiety may exhibit bands near 1700 cm⁻¹ .
- ¹H-NMR : Fluorinated aryl groups (e.g., 2,4-difluorophenyl in ) typically show deshielded protons (δ 7.0–8.0 ppm). The 4-methoxyphenyl group in the target compound would display a singlet for the methoxy protons (δ ~3.8 ppm) and aromatic protons near δ 6.8–7.5 ppm .
Data Table: Comparison of Structural and Functional Features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
